molecular formula C12H11N5 B1666361 9-Benzyladenine CAS No. 4261-14-7

9-Benzyladenine

Cat. No. B1666361
CAS RN: 4261-14-7
M. Wt: 225.25 g/mol
InChI Key: MRHCSNNEUHXNIC-UHFFFAOYSA-N
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Description

9-Benzyladenine is a compound identified for R&D use . It is not advised for medicinal, household, or other uses .


Synthesis Analysis

An improved synthesis of 9-Benzyladenine has been reported . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .


Molecular Structure Analysis

The molecular formula of 9-Benzyladenine is C12H11N5 . Its molecular weight is 225.25 g/mol . The InChI is InChI=1S/C12H11N5/c13-11-10-12 (15-7-14-11)17 (8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2, (H2,13,14,15) .


Chemical Reactions Analysis

The synthesis of 9-Benzyladenine involves a variety of reactions . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .


Physical And Chemical Properties Analysis

9-Benzyladenine is a solid compound with an off-white color . Its molecular weight is 225.25 g/mol . The compound has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Modeling

  • 9-Benzyladenine is utilized as a heterocyclic base model for physicochemical comparisons with adenosine, important in nucleic acids research. It is synthesized from acyclic precursors, offering a convenient method for chemists and biochemists (Hosmane & Sun, 1999).
  • An improved synthesis method for 9-Benzyladenine, serving as a model for biologically significant adenine nucleosides, has been developed, enhancing its accessibility for research purposes (Sun & Hosmane, 2001).

Biological and Plant Research

  • In studies on Spathiphyllum floribundum, 9-Benzyladenine's uptake and conversion into derivatives were monitored, contributing to understanding plant cytokinin metabolism and acclimatization issues (Werbrouck et al., 1995).
  • It's compared with other cytokinins for its effectiveness in plant bioassays, contributing to knowledge in plant physiology and biochemistry (Gasque, 1982).
  • 9-Benzyladenine derivatives have been identified as inhibitors in inflammatory responses in guinea-pigs, opening avenues for research in immunology and pharmacology (Wojnar & Brittain, 1975).

Metabolic Studies

  • Metabolism studies show that 9-Benzyladenine undergoes N1-oxide formation and N-debenzylation across various species, shedding light on its metabolic pathways in different organisms (Lam et al., 1987).

Analytical Chemistry

  • Solid phase extraction and HPLC methods have been developed for the quantitative determination of 9-Benzyladenine, contributing to advancements in analytical chemistry techniques (Liu & Gorrod, 1997).

Tissue Culture

  • 9-Benzyladenine's effect on in vitro shoot and root production in micropropagated Spathiphyllum floribundum was compared with other cytokinins, highlighting its potential in plant tissue culture applications (Werbrouck et al., 2008).

Horticulture

  • The application of Benzyladenine in horticulture is shown in extending the vase life of cut Eustoma flowers, demonstrating its role in post-harvest quality improvement (Asil & Karimi, 2010).

Biomedical Research

  • 9-Benzyladenine derivatives have been studied for their anti-inflammatory and PDE4-inhibiting properties, providing insights into potential therapeutic applications (Boichot et al., 2000).

Safety And Hazards

9-Benzyladenine is for R&D use only and is not advised for medicinal, household, or other uses . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation, breathing mist, gas, or vapors .

Future Directions

The synthesis of 9-Benzyladenine has been improved, which is a model for a variety of biologically and therapeutically significant adenine nucleosides . This suggests that there is ongoing research into the potential applications of 9-Benzyladenine and its derivatives .

properties

IUPAC Name

9-benzylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHCSNNEUHXNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195371
Record name 9-Benzyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9-Benzyladenine

CAS RN

4261-14-7
Record name 9-(Phenylmethyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Benzyladenine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Benzyladenine
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Record name 9-Benzyladenine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Adenine (1 mmol) in DMF was treated with sodium hydride (1.2 mmol) followed by benzyl bromide (1.2 mmol) at room temperature under nitrogen. The resulting mixture was warmed at 100° C. for 2 h. The cooled reaction mixture was evaporated to dryness. Extraction and chromatography afforded N9-benzyladenine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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